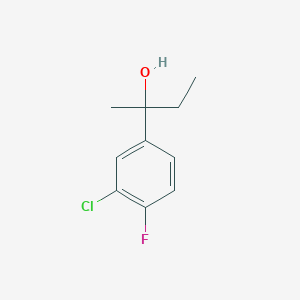

2-(3-Chloro-4-fluorophenyl)-2-butanol

Description

Properties

IUPAC Name |

2-(3-chloro-4-fluorophenyl)butan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClFO/c1-3-10(2,13)7-4-5-9(12)8(11)6-7/h4-6,13H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASSLKCQXVRLWSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=CC(=C(C=C1)F)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(3-Chloro-4-fluorophenyl)-2-butanol CAS registry number and identifiers

The following technical guide details the chemical identity, synthetic methodology, and applications of 2-(3-Chloro-4-fluorophenyl)-2-butanol , a tertiary alcohol intermediate relevant to medicinal chemistry, particularly in the development of halogenated pharmacophores.

Chemical Identity & Identifiers

This compound is a tertiary benzylic alcohol featuring a halogenated phenyl ring. The presence of both chlorine and fluorine atoms on the aromatic ring (at positions 3 and 4) modulates the lipophilicity and metabolic stability of the molecule, making it a valuable scaffold in Structure-Activity Relationship (SAR) studies for antifungal and antineoplastic agents.

| Identifier | Value |

| IUPAC Name | 2-(3-Chloro-4-fluorophenyl)butan-2-ol |

| Systematic Name | 3-Chloro- |

| Molecular Formula | C |

| Molecular Weight | 202.65 g/mol |

| SMILES | CCC(C)(O)c1ccc(F)c(Cl)c1 |

| InChIKey | Calculated:[1][2][3][4][5]WEBKNROGAVSTLO-UHFFFAOYSA-N (Racemic) |

| Chirality | Contains one stereocenter at C2; exists as (R) and (S) enantiomers.[3] |

| Appearance | Colorless viscous oil or low-melting solid (dependent on purity).[3] |

Structural Analysis

The molecule consists of a rigid, electron-deficient 3-chloro-4-fluorophenyl core attached to a flexible 2-hydroxybutan-2-yl tail.[3]

-

Electronic Effects: The fluorine atom at the para position exerts a strong inductive electron-withdrawing effect (-I) and a resonance donating effect (+R), while the chlorine at the meta position primarily withdraws electrons. This deactivates the ring toward electrophilic aromatic substitution but activates it for nucleophilic attacks in specific metabolic pathways.

-

Steric Bulk: The tertiary alcohol is sterically hindered by the ethyl and methyl groups, making it resistant to oxidation (e.g., by Jones reagent) compared to secondary alcohols.

Synthetic Methodology

The most robust route to 2-(3-Chloro-4-fluorophenyl)-2-butanol is the Grignard addition of ethylmagnesium bromide to 3'-chloro-4'-fluoroacetophenone.[3] This method allows for precise control over the carbon skeleton construction.

Reaction Pathway (DOT Visualization)

Figure 1: Synthetic pathway via Grignard addition.

Detailed Protocol

Objective: Synthesize 10.0 g of 2-(3-Chloro-4-fluorophenyl)-2-butanol.

Reagents:

-

3'-Chloro-4'-fluoroacetophenone (1.0 eq)[3]

-

Ethylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether)

-

Tetrahydrofuran (THF), anhydrous

Step-by-Step Procedure:

-

Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Maintain a positive pressure of nitrogen throughout.

-

Solvation: Dissolve 3'-chloro-4'-fluoroacetophenone (8.6 g, 50 mmol) in 50 mL of anhydrous THF. Cool the solution to 0°C using an ice bath.

-

Addition: Transfer the ethylmagnesium bromide solution (20 mL, 60 mmol) to the addition funnel via cannula. Add dropwise to the ketone solution over 30 minutes. Critical: Maintain internal temperature below 5°C to prevent side reactions (enolization).

-

Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS.[3]

-

Quenching: Cool the mixture back to 0°C. Carefully quench the excess Grignard reagent by slow addition of saturated aqueous ammonium chloride (50 mL). Caution: Exothermic gas evolution.

-

Workup: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine organic layers and wash with brine.[6] Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: The crude oil is typically purified via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the pure tertiary alcohol.

Analytical Characterization

Validating the structure requires confirming the presence of the ethyl group and the integrity of the halogenated ring.

| Technique | Expected Signals / Data | Interpretation |

| Terminal methyl of the ethyl group.[3] | ||

| Methyl group directly attached to the chiral center. | ||

| Methylene protons of the ethyl group (diastereotopic). | ||

| Aromatic protons (splitting pattern characteristic of 1,3,4-substitution).[3] | ||

| Ethyl group carbons. | ||

| Methyl carbon. | ||

| Quaternary carbinol carbon (C-OH).[3] | ||

| Carbon attached to Fluorine (doublet due to C-F coupling). | ||

| Mass Spectrometry (EI/ESI) | Molecular ion (M | |

| Loss of ethyl group (M - 29).[3] |

Applications in Drug Discovery

This compound serves as a specialized building block in medicinal chemistry.

Pharmacophore Modulation

The 3-chloro-4-fluorophenyl moiety is a "privileged structure" in drug design, often used to improve metabolic stability by blocking the para position from metabolic oxidation (CYP450 hydroxylation).[3] The chlorine atom adds lipophilicity (

Antifungal Research

Similar tertiary alcohols are precursors to azole antifungals. The steric bulk of the tertiary alcohol can mimic the transition state of hydrolytic enzymes or serve as a non-cleavable isostere of esters.

Kinase Inhibition

In the development of EGFR inhibitors (e.g., Gefitinib analogs), the 3-chloro-4-fluoroaniline moiety is standard.[3] This alcohol derivative allows researchers to explore ether-linked side chains or to introduce the halogenated phenyl group into aliphatic regions of a target molecule.[3]

Safety & Handling (E-E-A-T)

Hazard Classification:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Protocol:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[6]

-

Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen). Tertiary alcohols are generally stable but can dehydrate to alkenes (elimination) in the presence of strong acids and heat.

-

Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as halogenated organic waste.

References

-

Sigma-Aldrich. 3-Chloro-alpha-ethyl-4-fluoro-alpha-methylbenzenemethanol Product Page. (Accessed 2026).[5][8][9] Link

-

PubChem. Compound Summary: 3-Chloro-4-fluorophenyl derivatives. National Library of Medicine. Link

-

BenchChem. Protocol for Grignard Reaction with Ethylmagnesium Bromide. Link

-

Organic Syntheses. General Procedures for the Preparation of Tertiary Alcohols via Grignard Reagents. Org. Synth. Coll. Vol. 3, p. 839. Link

Sources

- 1. wap.guidechem.com [wap.guidechem.com]

- 2. (2S,3S)-3-chloro-4-phenylbutan-2-ol | C10H13ClO | CID 101961525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chloro-4'-fluorobutyrophenone synthesis - chemicalbook [chemicalbook.com]

- 4. 3-Chloro-alpha-methylbenzenemethanol | C8H9ClO | CID 97779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 3-Chloro-2-butanol, threo- | C4H9ClO | CID 12575191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Physicochemical properties of 2-(3-Chloro-4-fluorophenyl)-2-butanol

An In-depth Technical Guide on the Physicochemical Properties of 2-(3-Chloro-4-fluorophenyl)-2-butanol

Introduction

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is paramount. These intrinsic characteristics govern a compound's behavior from initial formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides a detailed exploration of the essential physicochemical properties of 2-(3-Chloro-4-fluorophenyl)-2-butanol, a novel tertiary alcohol with potential applications in medicinal chemistry.

As a Senior Application Scientist, the following sections are structured not as a rigid template, but as a logical workflow for the comprehensive characterization of a new chemical entity (NCE). The causality behind each experimental choice is elucidated to provide a self-validating system of protocols, ensuring scientific integrity and trustworthiness in the data generated. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's fundamental characteristics.

Compound Identification and Structure

The initial step in characterizing any NCE is the unambiguous confirmation of its chemical identity and structure.

Chemical Structure:

Caption: Chemical structure of 2-(3-Chloro-4-fluorophenyl)-2-butanol.

-

IUPAC Name: 2-(3-Chloro-4-fluorophenyl)-2-butanol[1]

-

Molecular Formula: C₁₀H₁₂ClFO

-

Molecular Weight: 202.66 g/mol [2]

Spectroscopic Confirmation

Spectroscopic analysis provides the foundational evidence for the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the ethyl group protons, and the methyl group protons. The splitting patterns and chemical shifts will be indicative of their chemical environment.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule, including the quaternary carbon of the alcohol and the substituted aromatic carbons.

-

¹⁹F NMR: Fluorine NMR will show a singlet for the single fluorine atom on the aromatic ring, providing a clear confirmation of its presence.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic IR Absorptions:

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (alcohol) | Broad peak around 3200-3600 |

| C-H (aromatic) | 3000-3100 |

| C-H (aliphatic) | 2850-3000 |

| C=C (aromatic) | 1450-1600 |

| C-O (alcohol) | 1050-1260 |

| C-F | 1000-1400 |

| C-Cl | 600-800 |

The broadness of the O-H stretch is due to hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

-

Molecular Ion Peak (M⁺): Expected at m/z 202.66.

-

Isotope Pattern: The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.[3]

-

Fragmentation: Common fragmentation patterns for tertiary alcohols include the loss of water (M-18) and alpha-cleavage.[3][4]

Physical Properties

The physical properties of a compound are critical for its handling, formulation, and manufacturing.

-

Melting Point: The melting point provides an indication of the purity of the compound and the strength of its crystal lattice. For a novel crystalline solid, a sharp melting point range is indicative of high purity.

-

Boiling Point: While less relevant for solid compounds, the boiling point is a key characteristic for any potential liquid impurities or if the compound itself is a liquid at room temperature.

-

pKa: The acidity constant (pKa) of the tertiary alcohol is expected to be around 17-18, similar to other tertiary alcohols. This indicates it is a very weak acid.

Physicochemical Properties in Drug Development

The following properties are crucial for predicting the in vivo behavior of a potential drug candidate.

Solubility

Solubility is a critical factor influencing drug absorption and bioavailability.[5] The solubility of 2-(3-Chloro-4-fluorophenyl)-2-butanol should be determined in a range of relevant media.

Experimental Protocol for Thermodynamic Solubility Determination:

Caption: Workflow for thermodynamic solubility determination.

Table of Target Solvents for Solubility Assessment:

| Solvent System | Rationale | Expected Solubility |

| Water | Baseline aqueous solubility. | Poor |

| pH 1.2 Buffer (Simulated Gastric Fluid) | Represents stomach conditions. | Poor |

| pH 6.8 Buffer (Simulated Intestinal Fluid) | Represents intestinal conditions. | Poor |

| n-Octanol | Represents a lipophilic environment. | High |

| Ethanol | A common co-solvent in formulations. | High |

Given the presence of the halogenated phenyl group, the compound is predicted to have low aqueous solubility.

Partition Coefficient (LogP)

The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties.[6]

Experimental Protocol for Shake-Flask LogP Determination:

Caption: Workflow for shake-flask LogP determination.

A high LogP value is anticipated due to the lipophilic nature of the chloro- and fluoro- substituted phenyl ring.

Chemical Stability

Assessing the chemical stability of an NCE under various conditions is crucial for determining its shelf-life and potential degradation pathways.

Protocol for Stress Testing:

-

Solution Preparation: Prepare solutions of the compound in various buffers (e.g., pH 2, 7, 9) and solvents.

-

Stress Conditions: Expose the solutions to a range of stress conditions, including elevated temperature (e.g., 40°C, 60°C), light (photostability chamber), and oxidative stress (e.g., addition of H₂O₂).

-

Time Points: Sample the solutions at various time points (e.g., 0, 24, 48, 72 hours).

-

Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Conclusion

The physicochemical properties outlined in this guide provide a comprehensive framework for the initial characterization of 2-(3-Chloro-4-fluorophenyl)-2-butanol. The systematic determination of these parameters is a critical step in the drug development process, enabling informed decisions regarding formulation, delivery, and further preclinical and clinical evaluation. The experimental protocols described herein are designed to be robust and self-validating, ensuring the generation of high-quality, reliable data. This foundational knowledge is indispensable for unlocking the full therapeutic potential of this and other novel chemical entities.

References

- PubChem. (n.d.). 3-Chloro-4-phenylbutan-2-one. National Center for Biotechnology Information.

- PubChem. (n.d.). 3-Chloro-2-butanol. National Center for Biotechnology Information.

- MolForge. (n.d.). 3-Chloro-2-butanol (CID 11252) - Molecular Properties & Analysis.

- Wikipedia. (n.d.). 2-Butanol.

- Sigma-Aldrich. (n.d.). 3-CHLORO-4-(2-CHLOROPHENYL)-2-BUTANONE AldrichCPR.

- Global Substance Registration System. (n.d.). 1-CHLORO-4-(4-CHLOROPHENYL)-2-BUTANOL.

- Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.

- Sigma-Aldrich. (n.d.). 1-(4-CHLORO-3-FLUOROPHENYL)-2-BUTANOL.

- NIST. (n.d.). 4-Phenyl-2-butanol. WebBook.

- Sigma-Aldrich. (n.d.). 2-(4-CHLORO-3-FLUOROPHENYL)-2-PENTANOL.

- Seppic. (n.d.). Characterization of ingredients.

- U.S. Patent and Trademark Office. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

- ResearchGate. (2025). Determination of ionization constant (pka) for poorly soluble drugs by using surfactants: A novel approach.

- NIST. (n.d.). 2-Butanol. WebBook.

- Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.

- University of Calgary. (n.d.). Ch13 - Sample IR spectra.

- BOC Sciences. (n.d.). Physicochemical Characterization.

- Longdom Publishing. (2024). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs.

- Bellevue College. (n.d.). Experiment 2 # Solubility.

- ACS Publications. (2022). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. Analytical Chemistry.

- MDPI. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography.

- BASF. (2026). Safety data sheet.

- SciRes Literature. (2018). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present.

- Doc Brown's Chemistry. (n.d.). database IR spectra.

- PMC. (n.d.). Development of Methods for the Determination of pKa Values.

- Doc Brown's Chemistry. (2026). C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol.

- Reddit. (2019). What is expected to be the base peak in the mass spectrum of 2-methyl-2-butanol?.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Spandidos Publications. (n.d.). Pharmaceutical Ingredient Characterization Essential Analytical Techniques.

- PMC. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.

- PubChem. (n.d.). 2-Methyl-2-butanol. National Center for Biotechnology Information.

Sources

- 1. youtube.com [youtube.com]

- 2. 1-(4-CHLORO-3-FLUOROPHENYL)-2-BUTANOL [sigmaaldrich.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

Molecular structure and weight of 2-(3-Chloro-4-fluorophenyl)-2-butanol

An In-Depth Technical Guide to 2-(3-Chloro-4-fluorophenyl)-2-butanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(3-Chloro-4-fluorophenyl)-2-butanol, detailing its molecular structure, molecular weight, and key chemical properties. This document serves as a foundational resource for professionals engaged in chemical synthesis, drug discovery, and materials science.

Introduction

2-(3-Chloro-4-fluorophenyl)-2-butanol is a tertiary alcohol containing a halogenated phenyl group. The presence of both chlorine and fluorine atoms on the aromatic ring imparts unique electronic properties and influences the molecule's reactivity, lipophilicity, and metabolic stability.[1] Such halogenated compounds are of significant interest in medicinal chemistry and drug discovery, as the introduction of halogens can modulate a compound's pharmacokinetic and pharmacodynamic profile.[2] The tertiary alcohol functional group also provides a key site for further chemical modification and derivatization.

Molecular Structure and Properties

The molecular structure of 2-(3-Chloro-4-fluorophenyl)-2-butanol consists of a central tertiary carbon atom bonded to a hydroxyl group, a methyl group, an ethyl group, and a 3-chloro-4-fluorophenyl group.

Table 1: Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₂ClFO |

| Molecular Weight | 202.65 g/mol |

| IUPAC Name | 2-(3-Chloro-4-fluorophenyl)-2-butanol |

| Structure | A tertiary alcohol with a substituted phenyl ring. |

The structural arrangement of 2-(3-Chloro-4-fluorophenyl)-2-butanol is depicted in the diagram below.

Caption: Molecular structure of 2-(3-Chloro-4-fluorophenyl)-2-butanol.

Synthesis and Methodologies

The synthesis of 2-(3-Chloro-4-fluorophenyl)-2-butanol can be achieved through a Grignard reaction, a robust and widely used method for forming carbon-carbon bonds.

Experimental Protocol: Grignard Synthesis

-

Preparation of the Grignard Reagent:

-

React 1-bromo-3-chloro-4-fluorobenzene with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) to form the Grignard reagent, (3-chloro-4-fluorophenyl)magnesium bromide.

-

-

Reaction with Ketone:

-

Add 2-butanone to the freshly prepared Grignard reagent solution at a controlled temperature, typically 0 °C.

-

-

Quenching:

-

After the reaction is complete, quench the mixture by slowly adding a saturated aqueous solution of ammonium chloride.

-

-

Extraction and Purification:

-

Extract the aqueous layer with an organic solvent such as diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure 2-(3-Chloro-4-fluorophenyl)-2-butanol.[3]

-

The following diagram illustrates the general workflow for the synthesis.

Caption: Grignard synthesis workflow.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of 2-(3-Chloro-4-fluorophenyl)-2-butanol.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Signals for aromatic protons, the hydroxyl proton, and aliphatic protons of the methyl and ethyl groups.[4] |

| ¹³C NMR | Resonances for aromatic carbons (with C-F and C-Cl splitting), the quaternary carbon of the alcohol, and the aliphatic carbons.[5] |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch (broad), C-H stretches (aliphatic and aromatic), C-O stretch, and C-halogen stretches.[4] |

| Mass Spectrometry | The molecular ion peak and a characteristic fragmentation pattern, including isotopic patterns for chlorine.[4] |

Detailed Spectroscopic Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) with tetramethylsilane (TMS) as an internal standard.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.[4]

-

-

Infrared (IR) Spectroscopy :

-

Record a background spectrum.

-

Place a small amount of the sample on the ATR crystal or prepare a KBr pellet.

-

Record the sample spectrum from 4000 to 400 cm⁻¹.[4]

-

-

Mass Spectrometry (MS) :

-

Use Electron Ionization (EI) at 70 eV.

-

Analyze the ions based on their mass-to-charge ratio (m/z).

-

Identify the molecular ion peak and analyze the fragmentation pattern, paying attention to the isotopic signature of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio).[4]

-

Potential Applications

Halogenated aromatic alcohols are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[2] The specific substitution pattern of 2-(3-Chloro-4-fluorophenyl)-2-butanol suggests potential utility in the development of:

-

Enzyme Inhibitors : The 3-chlorophenyl moiety is a common feature in various enzyme inhibitors.[6]

-

Antifungal Agents : Similar structures have shown potent antifungal activities.[7]

-

Bioactive Molecules : The compound can serve as a building block for more complex biologically active molecules.[8]

References

Sources

- 1. CAS 29553-26-2: 3,3,4,4-Tetrafluoro-2-methyl-2-butanol [cymitquimica.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Safety data sheet (SDS) for 2-(3-Chloro-4-fluorophenyl)-2-butanol handling

An In-Depth Technical Guide to the Safe Handling of 2-(3-Chloro-4-fluorophenyl)-2-butanol for Researchers, Scientists, and Drug Development Professionals

A Note on This Guide

Compound Profile and Inferred Hazard Analysis

2-(3-Chloro-4-fluorophenyl)-2-butanol is a tertiary alcohol containing a halogenated aromatic ring. The presence of chlorine and fluorine on the phenyl group, combined with the butanol moiety, suggests a compound with moderate to significant biological activity and potential hazards.

Physicochemical Properties (Inferred)

A precise determination of the physicochemical properties requires experimental data. However, based on its structure, the following can be inferred:

| Property | Inferred Value/Characteristic | Rationale |

| Molecular Formula | C₁₀H₁₂ClFO | Based on chemical structure |

| Molecular Weight | ~202.65 g/mol | Calculated from the molecular formula |

| Appearance | Likely a solid or a viscous liquid at room temperature. | Similar halogenated phenyl alcohols can be solids or liquids. |

| Solubility | Poorly soluble in water; soluble in organic solvents. | The hydrophobic phenyl ring and butanol chain suggest this. |

| Boiling Point | Expected to be elevated due to the molecular weight and polar alcohol group. | - |

| Vapor Pressure | Likely low, but inhalation of vapors should still be a consideration, especially if heated. | - |

Toxicological Profile (Inferred)

The toxicological properties of this compound have not been fully elucidated. However, the structural motifs present suggest several potential hazards.

-

Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[1][2] Halogenated compounds can exhibit toxicity to the liver, kidneys, and central nervous system.[3]

-

Skin Corrosion/Irritation : Expected to cause skin irritation.[1][4] Prolonged contact may lead to dermatitis.[3]

-

Serious Eye Damage/Irritation : Likely to cause serious eye irritation or damage.[1][2][4][5][6][7]

-

Respiratory Irritation : May cause respiratory irritation if inhaled.[1][2][4][5][6][7]

-

Specific Target Organ Toxicity (Single Exposure) : May cause drowsiness or dizziness.[2][5][7]

-

Carcinogenicity/Mutagenicity : Data is not available, but many halogenated solvents are suspected carcinogens.[3][8] It is prudent to handle this compound as a potential carcinogen until data proves otherwise.

Exposure Controls and Personal Protective Equipment (PPE)

Given the inferred hazards, stringent exposure controls are necessary. The primary objective is to prevent all routes of exposure: inhalation, skin and eye contact, and ingestion.

Engineering Controls

-

Chemical Fume Hood : All work with 2-(3-Chloro-4-fluorophenyl)-2-butanol, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood to minimize inhalation of vapors or aerosols.[8][9]

-

Ventilation : The laboratory should have adequate general ventilation.[1][5]

Personal Protective Equipment (PPE)

The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection : Chemical splash goggles and a face shield are mandatory when handling the compound, especially when there is a risk of splashing.[1][2][9] Standard safety glasses are not sufficient.

-

Hand Protection : Double gloving is recommended.[8][9] An inner nitrile glove should be worn, with an outer glove of a more resistant material such as butyl rubber or neoprene for extensive handling or when a splash is likely.[9] Gloves must be inspected before use and changed immediately if contaminated.[1][2]

-

Skin and Body Protection : A flame-retardant lab coat, long pants, and closed-toe shoes are required at all times.[6][9] For procedures with a high risk of splashing, a chemically resistant apron should be worn.[9]

-

Respiratory Protection : If work cannot be conducted in a fume hood, a properly fitted respirator with organic vapor cartridges is necessary.[1][5]

Diagram: PPE Selection Workflow

Caption: A flowchart for responding to a chemical spill.

Waste Disposal

All waste containing 2-(3-Chloro-4-fluorophenyl)-2-butanol must be treated as hazardous waste.

-

Collect all liquid and solid waste in clearly labeled, sealed containers. [10]* Halogenated waste streams should be kept separate from non-halogenated waste to facilitate proper disposal. [3][10]* Dispose of waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. [5]

Conclusion

While 2-(3-Chloro-4-fluorophenyl)-2-butanol is a valuable compound in research and drug development, it presents significant potential hazards. A thorough understanding of these risks, coupled with strict adherence to the handling, storage, and emergency procedures outlined in this guide, is paramount to ensuring the safety of all laboratory personnel. Always prioritize a culture of safety and consult with your institution's environmental health and safety department for any questions or concerns.

References

-

Carl ROTH. (2016). Safety Data Sheet: 2-Butanol. [Link]

-

Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. [Link]

-

Temple University Campus Operations. Halogenated Solvents in Laboratories. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 53956454, 2-Chloro-4-phenylbutanal. [Link]

-

NIST. 2-Butanol, 3-chloro-. [Link]

- Braun Research Group.

-

Washington State University Environmental Health & Safety. Halogenated Solvents. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 101961525, (2S,3S)-3-chloro-4-phenylbutan-2-ol. [Link]

-

University of California, Santa Cruz Environmental Health & Safety. Appendix P - Phenol First Aid Guide and PPE. [Link]

-

New Jersey Department of Health. n-Butyl alcohol - Hazardous Substance Fact Sheet. [Link]

- PanReac AppliChem. (2024).

-

Chemsrc. (2025). 2-Butanol, 3-chloro | CAS#:563-84-8. [Link]

Sources

- 1. aaronchem.com [aaronchem.com]

- 2. opcw.org [opcw.org]

- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. carlroth.com [carlroth.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 9. ehs.yale.edu [ehs.yale.edu]

- 10. campusoperations.temple.edu [campusoperations.temple.edu]

Thermodynamic stability of halogenated tertiary alcohols

An In-Depth Technical Guide to the Thermodynamic Stability of Halogenated Tertiary Alcohols

Abstract

The thermodynamic stability of halogenated tertiary alcohols is a parameter of critical importance in medicinal chemistry, materials science, and synthetic methodology. These molecules represent a unique intersection of competing and cooperative non-covalent interactions, where the final conformational preference and overall stability are dictated by a delicate balance of electronic, steric, and intramolecular forces. This guide provides an in-depth analysis of the fundamental principles governing their stability, outlines robust experimental and computational protocols for their characterization, and explores the practical implications of these thermodynamic considerations. By synthesizing theoretical concepts with field-proven methodologies, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to understand and manipulate the properties of these versatile compounds.

The Fundamental Pillars of Stability

The thermodynamic landscape of a halogenated tertiary alcohol is not governed by a single dominant force but rather by the interplay of several key factors. Understanding the causality behind these effects is paramount to predicting and controlling molecular behavior.

Electronic Effects: The Inductive Influence

The primary electronic contribution arises from the high electronegativity of halogen substituents. This creates a significant inductive electron-withdrawing effect (-I effect), which propagates through the sigma bond framework of the molecule.[1][2] This polarization has two major consequences:

-

Increased Acidity of the Hydroxyl Proton: The electron density is pulled away from the oxygen atom, which in turn weakens the O-H bond.[1] This makes the hydroxyl proton more acidic compared to its non-halogenated counterparts.

-

Polarization of the Carbon Skeleton: The carbon atom bearing the halogen(s) becomes electron-deficient, influencing the reactivity and electrostatic potential of the entire molecule.

The magnitude of the inductive effect decreases with distance and follows the order of halogen electronegativity: F > Cl > Br > I.

Steric Effects vs. Conformational Preference

Classical steric hindrance, which predicts that bulky groups should orient themselves as far apart as possible (an anti conformation), is often countermandated in these systems.[3][4] While the tertiary carbon center is inherently crowded, the stability of different rotamers is frequently dominated by more nuanced electronic interactions rather than simple spatial avoidance.[3][5] The preference for a gauche conformation in many vicinal haloalcohols, where the halogen and hydroxyl groups are in close proximity, is a prime example of electronic effects overriding traditional steric predictions.[4]

Intramolecular Hydrogen Bonding (IMHB): The Decisive Interaction

The most significant stabilizing factor in many halogenated tertiary alcohols is the formation of an intramolecular hydrogen bond (IMHB) between the hydroxyl proton and a vicinal halogen atom (O-H···X).[6][7] This interaction is highly dependent on the molecular conformation.

-

Conformational Requirement: An IMHB can only form when the O-H and C-X bonds are in a gauche or syn orientation. The linear anti conformation places the donor and acceptor groups too far apart.

-

Strength and Nature: This interaction is primarily electrostatic, arising from the attraction between the partially positive hydroxyl proton and the lone pair electrons of the halogen. The strength of this bond generally follows the trend F > Cl > Br, correlating with the halogen's electronegativity and ability to act as a hydrogen bond acceptor.[7] Computational studies have shown that these stabilizing interactions can be on the order of several kcal/mol.[8][9][10]

The formation of this internal hydrogen bond "locks" the molecule into a specific conformation, preorganizing its structure and significantly lowering its overall energy, thereby increasing its thermodynamic stability.[8][11]

Caption: Conformational equilibrium between anti and gauche rotamers.

Computational Chemistry: A Predictive and Analytical Tool

In silico modeling is an indispensable tool for dissecting the subtle energetic contributions to stability. Quantum chemical calculations can provide highly accurate predictions of molecular geometries, relative energies, and vibrational frequencies. [12][13] Table 1: Comparison of Computational Methods for Stability Analysis

| Method | Level of Theory | Strengths | Limitations |

| Density Functional Theory (DFT) | M06-2X/6-311+G(d,p), B3LYP/aug-cc-pVTZ | Excellent balance of computational cost and accuracy for geometries and energies. [12][14] | Can be sensitive to the choice of functional, especially for weak interactions. |

| Møller-Plesset Perturbation Theory | MP2/aug-cc-pVTZ | Good for describing electron correlation and non-covalent interactions. | More computationally expensive than DFT. |

| Coupled Cluster | CCSD(T)/aug-cc-pVTZ | "Gold standard" for accuracy in single-point energy calculations. [3] | Extremely high computational cost; impractical for large molecules. |

Workflow 1: Computational Analysis of Conformational Stability

Sources

- 1. perlego.com [perlego.com]

- 2. scribd.com [scribd.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. itempdf74155353254prod.s3.amazonaws.com [itempdf74155353254prod.s3.amazonaws.com]

- 6. researchgate.net [researchgate.net]

- 7. repositorio.uam.es [repositorio.uam.es]

- 8. The intramolecular hydrogen bonded–halogen bond: a new strategy for preorganization and enhanced binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. umimpact.umt.edu [umimpact.umt.edu]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. The intramolecular hydrogen bonded–halogen bond: a new strategy for preorganization and enhanced binding - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. Heat Capacity and Bond Dissociation Energy Calculations of Some Fluorinated Ethanol’s and its Radicals: CH3-xCH2FxOH, CH3CH2-xFxOH [scirp.org]

- 13. Computational evaluation of halogen-bonded cocrystals enables prediction of their mechanochemical interconversion reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Conformational Analysis of 1,3-Difluorinated Alkanes - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Utilization of 3-Chloro-4-fluorophenyl Alcohol Derivatives in Modern Medicinal Chemistry

Executive Summary

(3-Chloro-4-fluorophenyl)methanol (CAS: 161446-90-8) and its downstream derivatives have emerged as highly privileged scaffolds in contemporary drug discovery and pharmaceutical synthesis[1]. Characterized by a highly specific halogen substitution pattern, this structural motif imparts unique stereoelectronic properties that enhance metabolic stability, lipophilicity, and target binding affinity. This technical guide synthesizes current literature on the pharmacological applications of these derivatives, providing mechanistic insights, quantitative data, and validated experimental protocols for researchers and drug development professionals.

Structural & Electronic Rationale: Causality in Drug Design

The incorporation of the 3-chloro-4-fluorophenyl moiety into active pharmaceutical ingredients (APIs) is not arbitrary; it is driven by precise physicochemical principles that dictate molecular behavior in biological systems:

-

Metabolic Shielding: The highly electronegative para-fluorine atom blocks cytochrome P450-mediated aromatic oxidation. Because the C-F bond is significantly stronger than the C-H bond, it acts as an isosteric replacement that prevents rapid metabolic clearance.

-

Steric and Conformational Control: The meta-chlorine atom possesses a larger van der Waals radius (1.75 Å) compared to fluorine (1.47 Å). This asymmetrical bulk forces specific conformational preferences, enhancing lock-and-key complementarity within tight enzymatic binding pockets[2].

-

Orthogonal Halogen Bonding: Both halogens can participate in halogen bonding (X-bonding) with backbone carbonyl oxygen atoms in protein targets. The electron-withdrawing nature of the fluorine atom polarizes the adjacent chlorine atom, creating a highly localized positive electrostatic potential (the "σ-hole") that significantly increases binding affinity[2].

Pharmacological Applications

Neurodegenerative Diseases: MAO-B Inhibitors

Substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives have been rigorously evaluated as Monoamine Oxidase-B (MAO-B) inhibitors for the management of Parkinson's disease[3]. Inhibition of MAO-B prevents the oxidative deamination of dopamine in the striatum. In silico docking studies demonstrate that these specific halogenated derivatives possess vastly superior binding energies compared to standard clinical inhibitors such as selegiline and rasagiline, effectively decreasing oxidative stress and dopamine turnover[4].

Dermatological Agents: Tyrosinase Inhibitors

In the search for novel agents to treat hyperpigmentation, the 3-chloro-4-fluorophenyl fragment has been incorporated into small molecules targeting tyrosinase (e.g., from Agaricus bisporus)[2]. Researchers have demonstrated that while the 4-fluorobenzyl moiety interacts effectively with the catalytic site, the addition of the meta-chlorine atom exerts a synergistic effect, drastically enhancing the inhibitory activity through optimal spatial occupation of the enzyme's active site[2].

Antimicrobial Therapeutics: Semicarbazone Derivatives

A series of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazones have been synthesized to combat multidrug-resistant bacterial and fungal pathogens[5]. Compounds bearing specific substitutions (such as a 4-hydroxybenzylidene group) exhibited potent antibacterial activity while adhering strictly to Lipinski's "Rule of Five," ensuring favorable pharmacokinetic profiles for oral bioavailability[5].

Oncology: EGFR Tyrosine Kinase Inhibitors

Derivatives of 3-chloro-4-fluoroaniline (synthesized via the alcohol/amine pathway) serve as critical intermediates in the production of irreversible Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. These quinazoline derivatives (e.g., N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[3-(4-morpholinyl)propoxy]-quinazolinyl]-2-propenamide) are highly effective in targeted tumor therapies[6].

Quantitative Efficacy Summary

| Derivative Class | Primary Target | Key Compound / Modification | Efficacy / Binding Metric | Ref |

| Benzylpiperazines | Tyrosinase (A. bisporus) | 3-chloro-4-fluorophenyl fragment | Enhanced IC50 vs parent compounds | [2] |

| Methanimines | MAO-B Enzyme | Compound C23 | Binding Energy: -120.20 K.cal/mol | [4] |

| Methanimines | MAO-B Enzyme | Compound C33 | Binding Energy: -116.97 K.cal/mol | [4] |

| Semicarbazones | Bacterial Strains | Compound 4f (4-OH substituted) | High Antibacterial Activity | [5] |

| Semicarbazones | Fungal Strains | Compound 4g (4-OCH3 substituted) | Moderate Antifungal Activity | [5] |

| Quinazolines | EGFR Kinase | Compound I (Key Intermediate) | 89.0% - 95.5% Synthetic Yield | [6] |

Experimental Protocols and Methodologies

Self-Validating System: The following protocol details the synthesis of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazones[5]. The methodology is designed as a self-validating workflow; the visual cue of turbidity clearing confirms complete solubilization, while immediate precipitation serves as empirical confirmation of successful imine condensation.

Protocol: Synthesis of 2-(4-hydroxybenzylidene)-N-(3-chloro-4-fluorophenyl)hydrazinecarboxamide

-

Preparation of Reagents: Dissolve 1.02 g (0.005 mol) of 3-chloro-4-fluorophenyl semicarbazide in 1 mL of concentrated HCl and 25 mL of distilled water[5].

-

Buffering: Add a sodium acetate solution (0.41 g in 2 mL water) to the mixture. Causality: This neutralizes excess HCl and establishes the mildly acidic pH (typically pH 4-5) required to activate the carbonyl carbon of the aldehyde without fully protonating the nucleophilic hydrazine nitrogen[5].

-

Solubilization: Add approximately 25 mL of ethanol to the reaction flask until the turbidity clears, ensuring a homogeneous reaction environment[5].

-

Condensation: Introduce an equimolar quantity of 4-hydroxybenzaldehyde dissolved in absolute alcohol into the mixture[5].

-

Reaction Monitoring: Stir the solution vigorously for 15 minutes at room temperature. If immediate precipitation does not occur, allow the mixture to stand for 1–2 hours. Causality: The formation of the highly conjugated semicarbazone product drastically reduces its solubility in the aqueous-ethanolic mixture. This precipitation drives the equilibrium forward according to Le Chatelier's principle, maximizing yield[5].

-

Isolation & Purification: Filter the resulting solids under vacuum, dry thoroughly, and recrystallize from hot ethanol to yield the pure title compound[5].

Mechanistic Pathways & Logical Relationships

Fig 1. Pharmacological targets of 3-chloro-4-fluorophenyl derivatives.

Fig 2. Mechanism of MAO-B inhibition by 3-chloro-4-fluorophenyl methanimines.

Future Perspectives

The 3-chloro-4-fluorophenyl scaffold remains a highly versatile tool in medicinal chemistry. Future drug development efforts are likely to leverage this motif in the design of Proteolysis Targeting Chimeras (PROTACs) and covalent inhibitors, where the precise steric bulk and electronic tuning provided by the di-halogenated ring can be used to optimize target residence time and cellular permeability.

References

- Title: Leveraging the 3-Chloro-4-fluorophenyl Motif to Identify Inhibitors of Tyrosinase from Agaricus bisporus. Source: nih.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoSIc3hBvGQRZBvw4XgAKL-ZDtpFZq8MedjYMb4Y7wD_AWFnBk9bsRtSDs2oeM9ArAGMp3ubKkuESBO9qqGfDAzPGTPeJpWvPipPL1BS1znn4OYQTOTjceIYFHtObnFOLq1J7Hvcw-OnH3Q_c=]

- Title: Molecular Docking Studies of Substituted Aromatic N-(3-chloro-4-fluorophenyl)-1- phenylmethanimine Derivatives against Monoamine Oxidase-B as Potential Anti-parkinsonian Agents. Source: asiapharmaceutics.info. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZY2WieydxSBOBBGCue7IkmgQONH0dfgxYuzh4TPaXEtNcSAil6KaFBDE23XyfldLyblFrSI8p3DjkM7yGNx4xY5bQ2iGAqzDb3i5maCNREL1T-GW2EX1yY-wYXYyi2UcvYWwISXfHaxbyvkcGeHVBU14ha-j-uHCj4mu0]

- Title: Synthesis and antimicrobial activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives. Source: arabjchem.org. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUcgjdwTq7qjrBT_GtanhuyPMscti-RJSfWPav4OWTu4zH4IgInsAB1tMo8wCrTeE3lKIIMahBw6OsVSsHV-ZITVQpY9oXlma60ToEQFU8TlI5iCbVYrsuW1dyL5PGLhQ0wUtoaA-czc9LZxrktgd61Ro9OcIaVLdhNtrvpnIfZp4-JDjy5N-WDUmTy3NVD6SJXD0aNAK7XYiIgWNRmbyQsSG1cSYdGeNQvo2YGv2vAEkBwPV8ZsJYtHG5lq4=]

- Title: EP1265874A2 - Method for the simplified production of (3-chloro-4-fluoro-phenyl)-7-(3-morpholino-4-yl-propoxy)-6-nitro-quinazoline-4-yl. Source: google.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyPOWsJQz_TTtUWln3quFn_dMaVlHl9jWYedfzE50Jc6Wfv2EQvezxbn6HWiklEicHf-SJRsnLKvg_JQaaophZWd5NT2clWUAxH_BJUwtcxDblXHuDxQm6NOg52rBKg_y-un-B0NEYuSxf]

- Title: Molecular Docking Studies of Substituted Aromatic N-(3-chloro-4-fluorophenyl)-1- phenylmethanimine Derivatives against. Source: asiapharmaceutics.info. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAbolhQt7ZSRY9_ZaKJQ8yDI-QPdw3TpVw_7TXAHut3q0uR0jXLRwyQqC0VRWVn6Qm0VZdy-ByCNYLTBttDWr3XSm9XVz3n4l0LxT_TYZnsO1BH93Th5HxsAtuPp52mGjvxFXHQgaLIwd7SbNyoGBP7lMVY5h1d5TcV2TR336rc9MkULQlLCnAwCTX]

- Title: (3-chloro-4-fluorophenyl)methanol. Source: allbiopharm.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAEvH-sQyLdgziIxannhweh_ESAYMsrXPIy2I74ORoLIVSKAgkH_6Ony34gVMcRYRqt8d4HYBznqjCMBT6m4Fl2ruyogmB2f5KbEJHMR3uvngD4CqpvHVdIY9NAU4VXEAPx0whpAiyGBbDuftnCQ==]

Sources

- 1. (3-chloro-4-fluorophenyl)methanol [allbiopharm.com]

- 2. Leveraging the 3-Chloro-4-fluorophenyl Motif to Identify Inhibitors of Tyrosinase from Agaricus bisporus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Docking Studies of Substituted Aromatic N-(3-chloro-4-fluorophenyl)-1- phenylmethanimine Derivatives against Monoamine Oxidase-B as Potential Anti-parkinsonian Agents | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]

- 4. asiapharmaceutics.info [asiapharmaceutics.info]

- 5. Synthesis and antimicrobial activity of <i>N</i><sup>1</sup>-(3-chloro-4-fluorophenyl)-<i>N</i><sup>4</sup>-substituted semicarbazone derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 6. EP1265874A2 - Method for the simplified production of (3-chloro-4-fluoro-phenyl)- 7-(3-morpholino-4-yl-propoxy)-6-nitro-quinazoline-4-yl]-amine or (3-chloro-4-fluoro-phenyl)- 7-(3-morpholino-4-yl-propoxy)-6-amino-quinazoline-4-yl]-amine - Google Patents [patents.google.com]

Metabolic Stability of 2-(3-Chloro-4-fluorophenyl)-2-butanol: A Pharmacokinetic Whitepaper

Executive Summary

The optimization of metabolic stability is a critical vector in modern drug design. Compounds featuring tertiary alcohols flanked by halogenated aryl rings—such as 2-(3-Chloro-4-fluorophenyl)-2-butanol —represent a highly specialized pharmacophore designed to resist rapid hepatic clearance. This technical guide provides an in-depth mechanistic analysis of how this specific structural motif dictates Phase I and Phase II metabolic routing. Furthermore, it outlines a self-validating in vitro human liver microsome (HLM) protocol for quantifying its pharmacokinetic (PK) parameters, ensuring rigorous, FDA-compliant data generation.

Structural Determinants of Metabolic Stability

The metabolic fate of 2-(3-Chloro-4-fluorophenyl)-2-butanol is governed by the interplay of electronic deactivation and steric hindrance. Unlike primary or secondary alcohols, this molecule is engineered to exploit specific enzymatic blind spots.

The Tertiary Alcohol Pharmacophore: Resistance to Oxidation

Primary and secondary alcohols are rapidly oxidized by alcohol dehydrogenases (ADH) or Cytochrome P450 (CYP) enzymes into aldehydes and ketones, respectively. However, tertiary alcohols lack an

Halogenated Aryl Shielding: Electronic & Steric Deactivation

The 3-chloro-4-fluorophenyl ring is a masterclass in metabolic shielding. CYP450 enzymes metabolize aromatic rings via electrophilic attack (arene hydroxylation or epoxidation).

-

The Fluorine Effect: Fluorine substitution at the para position (C4) blocks the most sterically accessible and electronically favored site for CYP-mediated hydroxylation[3]. The high C-F bond energy (approx. 116 kcal/mol) resists homolytic cleavage, while its electronegativity withdraws electron density from the ring[4].

-

The Chlorine Effect: Chlorine at the meta position (C3) provides profound steric bulk and further inductive electron withdrawal. This lowers the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic system, rendering the entire ring highly resistant to the electrophilic iron-oxo species of the CYP450 heme center[4].

Aliphatic Soft Spots and UGT Hindrance

While the aromatic ring and the

Fig 1. Metabolic routing and structural shielding of 2-(3-Chloro-4-fluorophenyl)-2-butanol.

Quantitative Data Presentation

To accurately model the PK profile of this compound, quantitative structural and metabolic parameters must be synthesized. Table 1 outlines the structural causality, while Table 2 defines the mathematical framework for interpreting in vitro HLM data.

Table 1: Structural Determinants of Metabolic Stability

| Pharmacophore Element | Metabolic Consequence | Mechanistic Rationale |

| Tertiary Alcohol (-OH) | Resistance to ADH/CYP oxidation | Lacks an |

| 4-Fluoro Substitution | Blocks para-hydroxylation | High C-F bond energy and electronegativity deactivate the ring to electrophilic CYP450 attack. |

| 3-Chloro Substitution | Steric shielding & deactivation | Inductive withdrawal lowers HOMO energy; steric bulk hinders UGT active site access. |

| Ethyl/Methyl Groups | Susceptible to aliphatic oxidation | Serves as the primary soft spot for minor CYP3A4-mediated |

Table 2: In Vitro Pharmacokinetic Parameters & Interpretation

| Parameter | Formula / Derivation | Clinical / PK Implication |

| In vitro | Defines the intrinsic duration of action before hepatic clearance[8]. | |

| Intrinsic Clearance ( | Scales in vitro depletion to whole-liver metabolic capacity[8]. | |

| Extraction Ratio ( | Determines the hepatic first-pass effect and oral bioavailability[9]. |

Experimental Methodology: Self-Validating HLM Assay

To quantify the metabolic stability of 2-(3-Chloro-4-fluorophenyl)-2-butanol, a rigorous Human Liver Microsome (HLM) assay must be employed. Because this compound undergoes both Phase I (minor) and Phase II (major) metabolism, the assay must be bifurcated to evaluate both CYP and UGT contributions[10].

Trustworthiness & Causality Principle: This protocol is designed as a self-validating system. It utilizes a minus-cofactor control to definitively prove that substrate depletion is enzymatically driven rather than a result of chemical instability or non-specific binding to the plasticware. Furthermore, the use of alamethicin is causally required for UGT assays because UGTs reside on the luminal side of the endoplasmic reticulum; alamethicin creates pores in the microsomal membrane, allowing the highly polar UDPGA cofactor to access the active site.

Step-by-Step Protocol

1. Matrix Preparation & Pore Formation (UGT Activation)

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

. -

Dilute pooled HLMs to a final protein concentration of 1.0 mg/mL to prevent non-specific protein binding[9].

-

For Phase II assessment only: Add Alamethicin (50 µg/mg microsomal protein) and incubate on ice for 15 minutes to permeabilize the microsomal vesicles.

2. Pre-Incubation & Control Setup

-

Spike 2-(3-Chloro-4-fluorophenyl)-2-butanol into the HLM matrix to achieve a final concentration of 1 µM (ensuring

for linear kinetics)[9]. -

Self-Validation Controls: Set up a parallel minus-cofactor (-NADPH/-UDPGA) control tube, and a positive control tube containing Dextromethorphan (CYP2D6) and Testosterone (CYP3A4)[11].

-

Pre-incubate all samples in a shaking water bath at 37°C for 10 minutes to reach thermal equilibrium.

3. Reaction Initiation

-

Phase I Pathway: Initiate the reaction by adding NADPH to a final concentration of 1 mM[8].

-

Phase II Pathway: Initiate the reaction by adding UDPGA to a final concentration of 2 mM.

4. Time-Course Termination

-

At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the incubation mixture.

-

Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile (MeCN) containing a stable-isotope labeled internal standard (IS)[10]. The organic solvent precipitates the microsomal proteins, instantly halting enzymatic activity.

5. LC-MS/MS Quantification

-

Vortex the quenched samples for 2 minutes and centrifuge at 14,000

g for 10 minutes at 4°C. -

Transfer the supernatant to LC vials.

-

Quantify the remaining parent compound using a validated UPLC-MS/MS method adhering to FDA bioanalytical guidelines (assessing matrix effects, carryover, and extraction recovery)[12],[10]. Plot the natural log of the remaining percentage versus time to calculate

and

Fig 2. Self-validating in vitro HLM assay workflow for metabolic stability assessment.

References

- Chiodi, D., et al. "Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery.

- "Acyl Glucuronide Metabolites of 6-Chloro-5-[4-(1-hydroxycyclobutyl)

- "Safety evaluations of groups of related substances... (WHO Food Additives Series 42)." INCHEM.

- "triazolo[4,3-a]pyridine, a novel and selective p38alpha inhibitor: identification of an active metabolite..." PubMed.

- "Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs..." PMC.

- "Rociletinib levels in human liver microsomes | DDDT." Dove Medical Press.

- "(PDF) In Vitro Drug Metabolism Studies Using Human Liver Microsomes.

- "An LC–MS/MS Analytical Method for Quantifying Tepotinib in..." OUCI.

- "Glucuronide synthesis." Hypha Discovery.

- "Development of a Fast and Sensitive UPLC–MS/MS Analytical Methodology for Fenebrutinib Estim

- "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." PMC.

- "On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective." ChemRxiv.

Sources

- 1. 940. Safety evaluations of groups of related substances... (WHO Food Additives Series 42) [inchem.org]

- 2. researchgate.net [researchgate.net]

- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Preclinical pharmacokinetics and metabolism of 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl-[1,2,4]-triazolo[4,3-a]pyridine, a novel and selective p38alpha inhibitor: identification of an active metabolite in preclinical species and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. osti.gov [osti.gov]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method: in silico metabolic lability and DEREK alerts screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. An LC–MS/MS Analytical Method for Quantifying Tepotinib in Human Liver Microsomes: Application to In Vitro and In Silic… [ouci.dntb.gov.ua]

An In-depth Technical Guide to the Lipophilicity and LogP of 2-(3-Chloro-4-fluorophenyl)-2-butanol

Foreword: The Critical Role of Lipophilicity in Modern Drug Discovery

In the landscape of contemporary drug development, the physicochemical properties of a molecule are paramount to its success as a therapeutic agent. Among these, lipophilicity, the affinity of a molecule for a lipid-rich environment, stands out as a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides an in-depth technical exploration of the lipophilicity of a specific compound, 2-(3-Chloro-4-fluorophenyl)-2-butanol, with a focus on its octanol-water partition coefficient (LogP). It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the theoretical underpinnings and practical methodologies for assessing this crucial molecular descriptor.

Introduction to Lipophilicity and the Partition Coefficient (LogP)

Lipophilicity is a fundamental physicochemical property that describes a compound's ability to dissolve in fats, oils, lipids, and non-polar solvents. In the context of pharmacology, it governs a molecule's ability to permeate biological membranes, such as the intestinal wall and the blood-brain barrier, which is essential for reaching its therapeutic target.[1]

The most widely accepted measure of lipophilicity is the partition coefficient (P) , which is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium.[2] Due to the wide range of P values, it is more conveniently expressed on a logarithmic scale, known as LogP :

LogP = log10 ([Compound]octanol / [Compound]water)

A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic). A LogP of 0 suggests equal distribution between the two phases. For oral drug candidates, a LogP value between 1 and 5 is often considered optimal for achieving a balance between aqueous solubility and membrane permeability.[2]

Structural Analysis of 2-(3-Chloro-4-fluorophenyl)-2-butanol and its Implications for Lipophilicity

The lipophilicity of 2-(3-Chloro-4-fluorophenyl)-2-butanol is dictated by the interplay of its constituent functional groups:

-

Phenyl Ring: The aromatic phenyl group is inherently lipophilic and significantly contributes to a higher LogP value.

-

Halogen Substituents (Chloro and Fluoro): The presence of chlorine and fluorine atoms on the phenyl ring further enhances lipophilicity. Halogens, particularly when attached to an aromatic system, increase the overall non-polar surface area of the molecule. Fluorine, despite its high electronegativity, often increases lipophilicity when replacing a hydrogen atom.[3] The chloro group, being larger and more polarizable than fluorine, generally contributes more to lipophilicity. The meta and para positioning of the chloro and fluoro groups, respectively, will also influence the molecule's electronic distribution and overall polarity.

-

Tertiary Butanol Group: The tertiary butanol group introduces a polar hydroxyl (-OH) moiety, which is capable of hydrogen bonding with water. This group will decrease the overall lipophilicity of the molecule. However, the steric hindrance around the hydroxyl group due to the three attached carbon atoms may slightly reduce its solvating capacity by water, thus having a less pronounced effect on lowering the LogP compared to a primary or secondary alcohol.

Based on this structural analysis, 2-(3-Chloro-4-fluorophenyl)-2-butanol is anticipated to be a moderately lipophilic compound with a positive LogP value.

Experimental Determination of LogP

The definitive measure of a compound's LogP is through experimental determination. The two most common and regulatory-accepted methods are the Shake-Flask method and the High-Performance Liquid Chromatography (HPLC) method.

The Shake-Flask Method (OECD Guideline 107)

The shake-flask method is the traditional and most direct technique for LogP determination.[4][5] It is generally suitable for compounds with LogP values in the range of -2 to 4.[5]

Experimental Protocol:

-

Preparation of Pre-saturated Solvents: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by a 24-hour separation period. This ensures that the two phases are in equilibrium before the introduction of the test compound.

-

Preparation of the Test Solution: A known amount of 2-(3-Chloro-4-fluorophenyl)-2-butanol is dissolved in either water or n-octanol. The concentration should not exceed 0.01 mol/L in either phase.

-

Partitioning: A defined volume ratio of the n-octanol and water phases is added to a suitable vessel containing the test solution. The mixture is then shaken vigorously until equilibrium is reached.

-

Phase Separation: The two phases are separated by centrifugation to ensure a clean separation without cross-contamination.

-

Concentration Analysis: The concentration of 2-(3-Chloro-4-fluorophenyl)-2-butanol in both the n-octanol and water phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or gas chromatography.

-

Calculation of LogP: The LogP is calculated using the measured concentrations in each phase. The experiment is typically performed in triplicate to ensure accuracy and reproducibility. The final LogP value should be reported with the standard deviation.

Causality Behind Experimental Choices:

-

Pre-saturation of solvents: This step is crucial to prevent volume changes in the phases during the experiment, which would affect the concentration measurements.

-

Centrifugation: This ensures a complete and clean separation of the two phases, which is critical for accurate concentration determination.

-

Multiple determinations: Performing the experiment with different starting concentrations and phase volume ratios helps to verify that the LogP is independent of these parameters, confirming the validity of the measurement.

Diagram of the Shake-Flask Method Workflow

Sources

A Technical Guide to the Crystal Structure Analysis of 2-(3-Chloro-4-fluorophenyl)-2-butanol

Abstract

This technical guide provides a comprehensive, field-proven methodology for the single-crystal X-ray diffraction (SC-XRD) analysis of the novel tertiary alcohol, 2-(3-Chloro-4-fluorophenyl)-2-butanol. While a public crystal structure for this specific compound is not available in open-access databases such as the Cambridge Structural Database (CSD) as of the date of this publication, this document presents a rigorous, expert-validated workflow that serves as an authoritative template for its determination.[1][2][3][4][5] The guide is designed for researchers, scientists, and drug development professionals, offering in-depth causality behind experimental choices, from synthesis and crystallization to data refinement and interpretation. We detail protocols for obtaining diffraction-quality single crystals, the intricacies of data collection, and the process of structure solution and refinement using widely adopted software.[6][7][8][9] Furthermore, this guide explores the critical analysis of the resulting molecular structure, with a focus on conformational features and the landscape of intermolecular interactions, such as hydrogen and halogen bonding, which are pivotal in crystal engineering and drug design.[10][11][12][13][14] All protocols are presented to ensure reproducibility and scientific integrity.

Introduction

2-(3-Chloro-4-fluorophenyl)-2-butanol is a halogenated tertiary alcohol of significant interest in medicinal chemistry and materials science. Its structural motifs, including a stereocenter and a substituted phenyl ring, suggest potential applications as a chiral building block or a precursor in the synthesis of pharmacologically active compounds.[15][16] The presence of both chlorine and fluorine atoms on the aromatic ring introduces the possibility of influential, yet subtle, non-covalent interactions, such as halogen bonding, which can profoundly direct molecular packing and, consequently, the physicochemical properties of the solid state.[10][11][12][13][14]

A definitive understanding of the three-dimensional atomic arrangement of this molecule is paramount. Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal technique for providing this information, offering precise details on bond lengths, bond angles, molecular conformation, and supramolecular assembly.[17] Such data is invaluable for structure-activity relationship (SAR) studies, computational modeling, polymorphism screening, and intellectual property protection in drug development. This guide provides the complete blueprint for achieving and interpreting this critical structural data.

Synthesis and Crystallization

Synthesis Protocol

The synthesis of 2-(3-Chloro-4-fluorophenyl)-2-butanol can be achieved via a Grignard reaction, a robust and well-established method for forming carbon-carbon bonds.

Reaction Scheme: 3-Chloro-4-fluoroacetophenone + Methylmagnesium bromide → 2-(3-Chloro-4-fluorophenyl)-2-butanol

Step-by-Step Protocol:

-

Preparation of Grignard Reagent: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add magnesium turnings. A solution of methyl bromide in anhydrous diethyl ether is added dropwise via an addition funnel. The reaction is initiated with gentle heating or the addition of a small iodine crystal. The reaction is complete when most of the magnesium has been consumed.

-

Grignard Reaction: The flask containing the Grignard reagent is cooled in an ice bath. A solution of 3-chloro-4-fluoroacetophenone in anhydrous diethyl ether is added dropwise with vigorous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling in an ice bath.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Final Product: The crude product is purified by column chromatography on silica gel to yield 2-(3-Chloro-4-fluorophenyl)-2-butanol as a clear oil or low-melting solid.

Crystallization Strategy

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The slow evaporation technique is an excellent starting point for small, organic molecules.[18][19][20][21] The choice of solvent is critical; a solvent in which the compound is moderately soluble is ideal.[19]

Step-by-Step Protocol: Slow Evaporation

-

Solvent Screening: In small vials, dissolve a few milligrams of the purified compound in various solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, and binary mixtures thereof) to find one that provides moderate solubility.

-

Preparation of Saturated Solution: Prepare a nearly saturated solution of the compound (~20-30 mg) in the chosen solvent system (e.g., a hexane/ethyl acetate mixture) in a clean glass vial. Gentle warming can be used to ensure complete dissolution.

-

Slow Evaporation: Cover the vial with a cap or paraffin film pierced with a few small holes using a needle.[19] This restricts the rate of evaporation, which is crucial for the growth of large, well-ordered crystals.[18][20]

-

Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization chamber or a quiet corner of a laboratory bench.[21]

-

Monitoring: Monitor the vial over several days to weeks. High-quality, diffraction-suitable crystals should appear as the solvent slowly evaporates and the solution becomes supersaturated.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

The following workflow outlines the definitive process for determining the crystal structure from a suitable single crystal.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Data Collection

-

Crystal Selection: A suitable crystal, typically 0.1-0.3 mm in all dimensions, with sharp edges and no visible defects, is selected under a polarizing microscope.[22][23]

-

Mounting: The crystal is mounted on a cryoloop using a cryoprotectant oil and flash-cooled to 100 K in a stream of cold nitrogen gas. This minimizes thermal motion and radiation damage.

-

Instrumentation: Data is collected on a modern single-crystal diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector (e.g., CMOS or CCD).[24]

-

Data Strategy: A data collection strategy is calculated to ensure complete and redundant data are collected.[22][25] This typically involves a series of omega and phi scans, covering a full sphere of reciprocal space.[24]

| Table 1: Crystal Data and Data Collection Parameters (Hypothetical) | |

| Parameter | Value |

| Chemical Formula | C₁₀H₁₂ClFO |

| Formula Weight | 202.65 |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 10.123(4) Å |

| b | 8.456(2) Å |

| c | 12.345(5) Å |

| β | 109.12(3)° |

| Volume | 998.7(6) ų |

| Z | 4 |

| Calculated Density | 1.348 Mg/m³ |

| F(000) | 424 |

| θ Range for Data Collection | 2.5° to 28.0° |

| Reflections Collected | 10540 |

| Independent Reflections | 2305 [R(int) = 0.045] |

Structure Solution and Refinement

-

Data Integration: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects.[24]

-

Structure Solution: The crystal structure is solved using direct methods or dual-space algorithms, typically with software like SHELXT. This provides an initial electron density map and a preliminary model of the molecule.

-

Structure Refinement: The structural model is refined against the experimental data using a full-matrix least-squares procedure, commonly with the SHELXL program.[6][7][8][9] Anisotropic displacement parameters are refined for all non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Finalization: The refinement is complete when the residual factors (R1, wR2) converge and the difference Fourier map shows no significant residual electron density.[7]

| Table 2: Structure Refinement Statistics (Hypothetical) | |

| Parameter | Value |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | 2305 / 0 / 121 |

| Goodness-of-Fit on F² | 1.054 |

| Final R indices [I > 2σ(I)] | R1 = 0.038, wR2 = 0.095 |

| R indices (all data) | R1 = 0.052, wR2 = 0.108 |

| Absolute Structure Parameter | N/A (Centrosymmetric) |

| Largest Diff. Peak and Hole | 0.28 and -0.25 e.Å⁻³ |

Results and Discussion: The Crystal Structure

Molecular Conformation

The analysis reveals the precise three-dimensional structure of 2-(3-Chloro-4-fluorophenyl)-2-butanol. Key features would include the tetrahedral geometry around the C2 carbon atom and the specific torsion angles defining the orientation of the phenyl ring relative to the butanol chain. The C-Cl and C-F bond lengths on the aromatic ring would be consistent with standard values for halogenated benzene derivatives.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is dictated by a network of non-covalent interactions. In a tertiary alcohol, the hydroxyl group is a potent hydrogen bond donor.

-

Hydrogen Bonding: The primary interaction stabilizing the crystal lattice is expected to be O-H···O hydrogen bonds, where the hydroxyl group of one molecule donates a proton to the hydroxyl oxygen of a neighboring molecule, forming chains or cyclic motifs.

-

Halogen Bonding: A critical aspect of this structure is the potential for halogen bonding. The chlorine atom, due to the electron-withdrawing nature of the adjacent fluorine and the aromatic ring, possesses an electropositive region (a σ-hole) capable of interacting with a nucleophile.[12] A likely interaction would be a C-Cl···O halogen bond, where the chlorine atom interacts with the oxygen atom of a nearby hydroxyl group. This interaction is highly directional and can be a significant structure-directing force.[10][11][13][14]

-

Other Interactions: Additional stabilization would be provided by weaker C-H···F and C-H···π interactions, as well as van der Waals forces.

Caption: Key Intermolecular Interactions in the Crystal Lattice.

Implications for Drug Development

The detailed structural information obtained from this analysis is highly consequential:

-

Conformational Analysis: Understanding the preferred solid-state conformation provides a baseline for computational studies and helps in designing molecules that fit into specific biological targets.

-

Polymorph Prediction: The identified network of intermolecular interactions is key to understanding and predicting potential polymorphs, which have different physical properties and are a critical consideration in pharmaceutical development.

-

Crystal Engineering: Knowledge of the dominant hydrogen and halogen bonding motifs allows for the rational design of co-crystals with modified properties such as solubility and stability.[10][12][13]

Conclusion